N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(12-17)26-15-25-18)14-23-10-8-22(9-11-23)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUGGMUFPVAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-benzylpiperazino)acetamide, with the CAS number 303091-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C20H23N3O3, and it has garnered attention for its possible applications in pharmacology, particularly in the treatment of various diseases.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3 |
| Molecular Weight | 353.41 g/mol |
| Density | 1.277 g/cm³ (predicted) |
| Boiling Point | 544.3 °C (predicted) |
| pKa | 13.10 (predicted) |
These properties suggest a stable compound with potential solubility in organic solvents, which is crucial for its biological activity evaluations.
This compound is believed to exert its biological effects through interactions with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression, similar to other compounds with benzodioxole moieties that have demonstrated selective inhibition of Src family kinases (SFKs) .
In Vitro Studies
Research has indicated that derivatives of benzodioxole compounds exhibit significant anti-cancer properties. For example, compounds structurally related to this compound have shown:
- High selectivity for SFKs : These kinases are crucial in signaling pathways that promote tumor growth and metastasis.
- Inhibition of cell proliferation : Studies have demonstrated that these compounds can significantly reduce the viability of various cancer cell lines.
Case Study 1: Anti-Cancer Activity
A study exploring the effects of benzodioxole derivatives on pancreatic cancer cells revealed that these compounds could induce apoptosis and inhibit cell cycle progression. The study highlighted the importance of the benzodioxole moiety in enhancing biological activity .
Case Study 2: Neurological Implications
Another investigation focused on the neuroprotective effects of similar piperazine-containing compounds. Results indicated potential benefits in models of neurodegeneration, suggesting that this compound may also have applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
